5-(2,4-Difluorophenyl)-2-methylphenol
Description
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-9(6-13(8)16)11-5-4-10(14)7-12(11)15/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPGQZHOSCCVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683780 | |
| Record name | 2',4'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-98-8 | |
| Record name | 2',4'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(2,4-Difluorophenyl)-2-methylphenol typically involves the reaction of 2,4-difluorophenylboronic acid with 2-methylphenol under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions: 5-(2,4-Difluorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the fluorine atoms or reduce the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base and a suitable solvent.
Major Products Formed:
Oxidation: Formation of 5-(2,4-difluorophenyl)-2-methylbenzaldehyde or 5-(2,4-difluorophenyl)-2-methylbenzoic acid.
Reduction: Formation of 5-(2,4-difluorophenyl)-2-methylcyclohexanol.
Substitution: Formation of 5-(2,4-diaminophenyl)-2-methylphenol or 5-(2,4-dithiophenyl)-2-methylphenol.
Scientific Research Applications
Chemistry: In chemistry, 5-(2,4-Difluorophenyl)-2-methylphenol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drug candidates .
Medicine: In medicine, derivatives of 5-(2,4-Difluorophenyl)-2-methylphenol are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, where its chemical properties can enhance the performance and durability of the final products .
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 5-(2,4-Difluorophenyl)-2-methylphenol and analogous compounds:
*Estimated based on structural analogs.
Key Observations:
- However, oteseconazole’s trifluoroethoxy group and tetrazole ring confer superior systemic bioavailability .
- Acidity : The hydroxyl group in the target compound is less acidic (pKa ~10) than difluoral’s carboxylic acid (pKa ~2.5), affecting ionization and solubility in physiological conditions .
- Biological Activity: While oteseconazole and triazole derivatives () target CYP51 for antifungal action , the simpler structure of 5-(2,4-Difluorophenyl)-2-methylphenol may limit enzyme specificity but reduce off-target effects.
Spectroscopic and Analytical Data
- IR Spectroscopy: Unlike triazole derivatives (C=S and NH stretches), 5-(2,4-Difluorophenyl)-2-methylphenol shows characteristic O-H stretches (~3200 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
- NMR : The 2,4-difluorophenyl group produces distinct splitting patterns in ¹⁹F NMR (δ ~-110 to -130 ppm) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(2,4-Difluorophenyl)-2-methylphenol, and how can purity be optimized?
- Methodology :
- Step 1 : Begin with Suzuki-Miyaura cross-coupling to assemble the biphenyl backbone, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative under inert conditions (argon/nitrogen) .
- Step 2 : Introduce the methylphenol group via regioselective alkylation or Friedel-Crafts alkylation, ensuring temperature control (0–5°C) to minimize side reactions.
- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .
- Step 4 : Validate final product structure using /-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical during the synthesis of fluorinated phenolic compounds?
- Methodology :
- Risk Assessment : Conduct a hazard analysis for reagents (e.g., cesium carbonate, DMF) and intermediates, referencing guidelines like Prudent Practices in the Laboratory .
- Gas Management : Use an oil bubbler to mitigate risks from gas evolution during exothermic steps (e.g., formylation) .
- PPE : Employ fume hoods, chemical-resistant gloves, and eye protection. Dispose of fluorinated waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for 5-(2,4-Difluorophenyl)-2-methylphenol derivatives?
- Methodology :
- Step 1 : Perform 2D NMR (COSY, HSQC, HMBC) to clarify ambiguous peaks caused by fluorine-proton coupling or steric effects .
- Step 2 : Compare experimental data with computational predictions (DFT calculations for -NMR chemical shifts) .
- Step 3 : Validate crystallinity via X-ray diffraction (single-crystal XRD) to confirm regiochemistry .
Q. What experimental designs are effective for assessing the environmental persistence of fluorinated phenols?
- Methodology :
- Fate Studies : Use OECD 307 guidelines to simulate aerobic soil degradation. Monitor half-life via LC-MS/MS and quantify metabolites (e.g., defluorinated products) .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to determine EC₅₀ values .
- Adsorption Studies : Evaluate partitioning coefficients (e.g., log ) using shake-flask methods with octanol-water systems .
Q. How can structure-activity relationships (SARs) guide the optimization of bioactivity in difluorophenyl derivatives?
- Methodology :
- Step 1 : Synthesize analogs with varied substituents (e.g., -NO₂, -NH₂) at the 2-methyl position .
- Step 2 : Screen for biological activity (e.g., enzyme inhibition, antimicrobial assays) and correlate with electronic parameters (Hammett σ values) .
- Step 3 : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., cytochrome P450) .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Implement in-situ FT-IR to monitor reaction progress and optimize stoichiometry .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) affecting yield .
- Quality Control : Establish acceptance criteria for intermediates (e.g., residual solvent limits via GC-MS) .
Theoretical and Methodological Integration
Q. How can computational models enhance the design of fluorinated phenolic compounds?
- Methodology :
- Quantum Chemistry : Calculate frontier molecular orbitals (FMOs) to predict reactivity sites using Gaussian 16 at the B3LYP/6-311++G(d,p) level .
- Machine Learning : Train models on PubChem datasets to predict physicochemical properties (e.g., solubility, log ) .
- Kinetic Modeling : Develop microkinetic models to simulate reaction pathways and identify rate-limiting steps .
Q. What frameworks reconcile discrepancies between in vitro and in vivo data for fluorinated phenols?
- Methodology :
- Pharmacokinetic Modeling : Use compartmental models (e.g., PK-Sim) to account for metabolic clearance differences .
- Tissue Distribution Studies : Radiolabel the compound (e.g., ) and track accumulation in organs via autoradiography .
- Metabolomics : Identify phase I/II metabolites using high-resolution LC-QTOF-MS and compare across species (rat vs. human hepatocytes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
